molecular formula C21H24FN3O B12258911 N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B12258911
M. Wt: 353.4 g/mol
InChI Key: WTXJOVZWDPFMGT-UHFFFAOYSA-N
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Description

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropane ring, a piperidine ring, and a pyridine ring. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C21H24FN3O

Molecular Weight

353.4 g/mol

IUPAC Name

[1-(4-fluorophenyl)cyclopropyl]-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C21H24FN3O/c1-24(19-4-2-3-13-23-19)18-9-14-25(15-10-18)20(26)21(11-12-21)16-5-7-17(22)8-6-16/h2-8,13,18H,9-12,14-15H2,1H3

InChI Key

WTXJOVZWDPFMGT-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2(CC2)C3=CC=C(C=C3)F)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropane Ring: Cyclopropyl-1,1-dicarboxylic acid is reacted with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride.

    Introduction of the Fluorophenyl Group: The cyclopropanecarbonyl chloride is then reacted with 4-fluoroaniline in the presence of a base such as triethylamine to form the intermediate 1-(4-fluorophenyl)cyclopropanecarboxylic acid.

    Formation of the Piperidine Ring: The intermediate is further reacted with piperidine to form the piperidin-4-yl derivative.

    Introduction of the Pyridine Ring: Finally, the piperidin-4-yl derivative is reacted with 2-chloropyridine in the presence of a base to form the target compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
  • 4-Fluorophenylpiperidine
  • 2-Chloropyridine

Uniqueness

N-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

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